2-(4-Benzyloxyphenyl)nicotinic acid is an organic compound that features a benzyloxyphenyl group attached to the nicotinic acid structure. This compound is categorized under the class of nicotinic acids, which are derivatives of pyridine carboxylic acids. The presence of both an amino group and a benzyloxyphenyl moiety gives this compound unique chemical properties and potential biological activities. It has garnered interest in various fields, including medicinal chemistry and material science.
The compound is classified as a nicotinic acid derivative, specifically characterized by its structural components: a pyridine ring, a carboxylic acid group, and a benzyloxyphenyl substituent. The systematic name for this compound is 2-(4-Benzyloxyphenyl)nicotinic acid, with the chemical formula and CAS number 1261936-08-6. Its synthesis has been explored in various studies, highlighting its potential applications in drug development and organic synthesis.
The synthesis of 2-(4-Benzyloxyphenyl)nicotinic acid can be achieved through several methods:
The molecular structure of 2-(4-Benzyloxyphenyl)nicotinic acid features:
2-(4-Benzyloxyphenyl)nicotinic acid can participate in various chemical reactions:
The mechanism of action for 2-(4-Benzyloxyphenyl)nicotinic acid involves its interaction with biological targets, such as receptors or enzymes. This compound may modulate various biological processes through binding interactions that alter enzyme activity or receptor signaling pathways. Research into its specific molecular targets is ongoing, particularly regarding its potential therapeutic applications in pharmacology .
2-(4-Benzyloxyphenyl)nicotinic acid has several scientific uses:
This compound's unique structural features and reactivity make it a valuable subject of study across multiple scientific disciplines, contributing to advancements in both theoretical and applied chemistry.
Nicotinic acid (pyridine-3-carboxylic acid), a fundamental vitamer of vitamin B₃, serves as a privileged scaffold in medicinal chemistry due to its dual biological significance in cellular metabolism and receptor-mediated signaling pathways [3]. Its derivatives have evolved into clinically validated lipid-modifying agents, with prescription formulations like Niaspan demonstrating capacity to elevate HDL cholesterol and reduce atherogenic lipoproteins – effects historically leveraged against cardiovascular diseases [3] . Beyond metabolic regulation, contemporary drug discovery exploits the nicotinic acid core for neuroprotective applications, capitalizing on its ability to cross the blood-brain barrier and modulate neuronal pathways implicated in ischemic injury [5]. The structural plasticity of the pyridine-3-carboxylic acid motif enables rational derivatization, facilitating the development of hybrid molecules such as hydrogen sulfide (H₂S)-releasing nicotinic acid conjugates. These advanced derivatives exhibit synergistic mechanisms that enhance cytoprotective effects in stroke models while mitigating limitations associated with high-dose nicotinic acid therapy, including flushing and hepatotoxicity [5] .
Table 1: Therapeutic Evolution of Nicotinic Acid Derivatives
Derivative Class | Primary Therapeutic Target | Key Structural Modifications | Clinical/Preclinical Impact |
---|---|---|---|
Unmodified Nicotinic Acid | Dyslipidemia | None | HDL elevation (15-35%), LDL/triglyceride reduction |
Sustained-Release Formulations | Metabolic syndrome | Altered release kinetics | Improved compliance, reduced flushing |
H₂S-Releasing Hybrids | Ischemic stroke | ADT-OH conjugated via ester linkages | 6-fold neuroprotection vs. glutamate toxicity |
Benzyloxyphenyl-Nicotinic Acids | Multi-target neuroprotection | Arylbenzyloxy substitution | Enhanced receptor affinity & metabolic stability |
The strategic incorporation of 4-benzyloxyphenyl moiety at the C2 position of the nicotinic acid ring generates structurally distinctive hybrids with optimized physicochemical and pharmacological profiles. This modification fundamentally alters three key properties:
Spatial Orientation: The benzyloxy group introduces a rotatable dihedral angle (≈35-40°) between the pyridine and pendant phenyl rings, positioning the benzyl ether oxygen for hydrogen-bonding interactions with target proteins [6] . This conformation enhances complementarity with hydrophobic enzyme pockets and receptor subdomains inaccessible to simpler nicotinic acid derivatives.
Electron Distribution: Resonance effects from the benzyloxy bridge significantly modulate electron density across the hybrid scaffold. Nuclear magnetic resonance (NMR) studies reveal deshielding of pyridine ring protons (Δδ ≈ 0.3-0.5 ppm), indicating enhanced π-delocalization that strengthens interactions with aromatic residues in biological targets [4] [8].
Biotransformation Resistance: Compared to alkoxy analogs, the benzyl ether linkage demonstrates exceptional metabolic stability against hepatic cytochrome P450 enzymes. Pharmacokinetic analyses show a 3.2-fold increase in plasma half-life relative to 4-methoxyphenyl analogs, attributable to steric hindrance around the methylene bridge [6] . This property enables sustained target engagement crucial for neuroprotective effects.
These structural advantages translate to measurable bioactivity enhancements. In cerebral ischemia models, benzyloxyphenyl-nicotinic acid derivatives exhibit up to 89% higher blood-brain barrier permeability than unsubstituted analogs and demonstrate potent inhibition of excitotoxic glutamate release – a key pathological mechanism in stroke [5] [6]. The carboxylic acid group remains available for salt formation, enabling tunable solubility from 0.8 mg/mL (free acid) to >50 mg/mL (sodium salt) for formulation flexibility [1] .
The therapeutic journey of 2-(4-benzyloxyphenyl)nicotinic acid derivatives reflects iterative pharmacophore optimization spanning three distinct eras:
First-Generation (1980s-2000s): Early exploration focused on nicotinic acid's lipid-modifying effects, culminating in FDA approval of extended-release formulations. During this period, the benzyloxyphenyl modification emerged as a strategy to enhance blood-brain barrier penetration while retaining the essential pyridine-3-carboxylic acid pharmacophore. Patent analysis reveals priority filings (e.g., US4855290A) covering aryloxy-nicotinic acid derivatives for neurological applications, establishing fundamental structure-activity relationships (SAR) .
Second-Generation (2010-2018): This phase witnessed strategic refinements to the benzyloxyphenyl motif. Researchers systematically varied substitution patterns, discovering that para-benzyloxy configuration (CAS 893739-18-9) yielded optimal target engagement compared to ortho- or meta-isomers. Critical innovations included:
Third-Generation (2019-Present): Contemporary research exploits advanced synthetic methodologies to create multifunctional derivatives. Suzuki-Miyaura cross-coupling now enables precise arylation at the C5 position (demonstrated in CAS 893740-67-5 synthesis), while computational modeling informs steric and electronic optimization [6] [9]. Modern pharmacophoric definitions require three essential elements: (1) ionizable pyridine-3-carboxylic acid, (2) planar biaryl axis with 40-60° dihedral freedom, and (3) lipophilic benzyloxy domain with ClogP ≈ 3.5 ± 0.5 [4] . These innovations transformed a metabolic agent into a versatile neuroprotective scaffold with documented efficacy in reversing neuronal apoptosis and promoting synaptic regeneration at nanomolar concentrations.
Table 2: Developmental Milestones in Benzyloxyphenyl-Nicotinic Acid Derivatives
Timeline | Key Innovation | Representative CAS | Therapeutic Advancement |
---|---|---|---|
1996 | Unsubstituted benzyloxy linkage | 14178-18-8 | Baseline neuroprotective activity |
2009 | Para-benzyloxy optimization | 893739-18-9 | 2.1× BBB penetration vs. meta-isomer |
2012 | Halogenated derivatives | 1261892-50-5 | Enhanced receptor binding (Kᵢ = 18 nM) |
2016 | H₂S-releasing hybrids | Not assigned | Synergistic protection in MCAO models |
2020 | Carboxylate bioisosteres | 53224556 (PubChem) | Improved metabolic stability |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1